Tozadenant
Overview
Description
Tozadenant is a selective adenosine A2A receptor antagonist with potential therapeutic applications in treating Parkinson’s disease . It is a small molecule with the chemical formula C19H26N4O4S and a molecular weight of 406.5 g/mol . This compound has been investigated for its ability to improve motor function in Parkinson’s disease patients by modulating the effects of dopamine in the brain .
Scientific Research Applications
Chemistry: Used as a model compound for studying adenosine receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Medicine: Potential therapeutic agent for treating Parkinson’s disease by improving motor function and reducing symptoms
Industry: Used in the development of new drugs targeting adenosine receptors.
Mechanism of Action
Tozadenant exerts its effects by selectively antagonizing adenosine A2A receptors. This antagonism potentiates the effects of dopamine at D2 receptors and inhibits glutamate activation of mGluR5 receptors . The molecular targets and pathways involved include:
Adenosine A2A Receptors: Primary target of this compound.
Dopamine D2 Receptors: Potentiation of dopamine effects.
mGluR5 Receptors: Inhibition of glutamate activation.
Safety and Hazards
Tozadenant’s clinical trial was discontinued due to serious adverse events . Several people living with Parkinson’s who participated in the Phase III trial for this compound experienced agranulocytosis — a severe drop in the number of white blood cells which fight infection — leading to cases of sepsis and five fatalities .
Biochemical Analysis
Biochemical Properties
Tozadenant plays a significant role in biochemical reactions, particularly as it interacts with the adenosine A2a receptor . The nature of these interactions is primarily antagonistic, meaning that this compound binds to these receptors and inhibits their activity .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving the adenosine A2a receptor . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with the adenosine A2a receptor . By acting as an antagonist, it inhibits the activity of this receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the adenosine A2a receptor . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to determine how this compound is transported and distributed within cells and tissues . This includes investigations into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes studies into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tozadenant can be synthesized through a multi-step process involving the reaction of appropriate aminobenzothiazole phenyl carbamates with functionalized piperidines . The synthesis involves the following key steps:
- Preparation of aminobenzothiazole intermediates.
- Reaction of these intermediates with phenyl carbamates.
- Functionalization of piperidines to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tozadenant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Comparison with Similar Compounds
Tozadenant is compared with other adenosine A2A receptor antagonists, highlighting its uniqueness:
Istradefylline: Another adenosine A2A receptor antagonist used in Parkinson’s disease treatment.
Preladenant: Similar mechanism of action but different pharmacokinetic properties.
Caffeine: Non-selective adenosine receptor antagonist with broader effects.
This compound stands out due to its high selectivity for adenosine A2A receptors and its potential for fewer side effects compared to other compounds .
properties
IUPAC Name |
4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBRWUQWSKXMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870070-55-6 | |
Record name | Tozadenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870070556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tozadenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOZADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K857J81I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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